1-(6-Methylpyrimidin-4-yl)azepane

Fragment-based drug discovery Endothiapepsin X-ray crystallography

1-(6-Methylpyrimidin-4-yl)azepane (PDB ligand code 46S, ZINC000011902799) is a heterocyclic fragment (MW 191.27 Da, C₁₁H₁₇N₃) composed of a seven-membered azepane ring linked to a 6-methyl-substituted pyrimidine. It has been identified as a crystallographically validated fragment hit in two independent fragment-based drug discovery (FBDD) campaigns: against the aspartic protease endothiapepsin (PDB 4Y3P, resolution 1.55 Å), a surrogate for renin and β-secretase inhibitor design, and against human heparanase (PDB 9O1R, resolution 1.90 Å), the sole mammalian enzyme that degrades heparan sulfate and a target in cancer and inflammation.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B7460219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyrimidin-4-yl)azepane
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCCCCC2
InChIInChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
InChIKeyJCQNRSJJJIDBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylpyrimidin-4-yl)azepane – Fragment-Screening Hit with Crystallographically Validated Binding to Endothiapepsin and Heparanase


1-(6-Methylpyrimidin-4-yl)azepane (PDB ligand code 46S, ZINC000011902799) is a heterocyclic fragment (MW 191.27 Da, C₁₁H₁₇N₃) composed of a seven-membered azepane ring linked to a 6-methyl-substituted pyrimidine . It has been identified as a crystallographically validated fragment hit in two independent fragment-based drug discovery (FBDD) campaigns: against the aspartic protease endothiapepsin (PDB 4Y3P, resolution 1.55 Å), a surrogate for renin and β-secretase inhibitor design, and against human heparanase (PDB 9O1R, resolution 1.90 Å), the sole mammalian enzyme that degrades heparan sulfate and a target in cancer and inflammation . The compound is primarily of interest as a starting point for fragment growing and linking strategies rather than as a stand-alone bioactive molecule, distinguishing it from more elaborated azepane-pyrimidine kinase inhibitors.

Why 1-(6-Methylpyrimidin-4-yl)azepane Cannot Be Readily Substituted by Other Azepane-Pyrimidine or Azacycle Fragments


Fragment-based screening hits are exquisitely sensitive to small structural perturbations; even minor changes in ring size, substitution pattern, or heterocycle position can abolish or redirect binding. The seven-membered azepane ring of 1-(6-methylpyrimidin-4-yl)azepane adopts a distinct conformational ensemble compared to six-membered piperidine or eight-membered azocane analogs, altering the spatial presentation of the pyrimidine nitrogen lone pairs critical for hydrogen bonding to the target protein dyad . In the endothiapepsin screen, of 361 fragments screened crystallographically, only ~20% yielded interpretable electron density, and among those, binding poses were highly chemotype-specific—structurally related fragments often occupied entirely different pockets or showed no binding at all . Similarly, in the heparanase campaign, only 5 of 18 crystallographically validated binders demonstrated measurable enzyme inhibition, indicating that binding alone does not predict functional activity and that the precise substituent positioning of the methylpyrimidine-azepane scaffold is non-trivially linked to both target engagement and inhibitory outcome . Generic substitution with a chloro, unsubstituted, or piperidine analog risks losing the specific hydrogen-bonding and hydrophobic contacts that define this fragment's dual-target binding profile.

Quantitative Differentiation Evidence for 1-(6-Methylpyrimidin-4-yl)azepane vs. Closest Analogs


Crystallographic Occupancy and Electron Density Fit in Endothiapepsin – 46S vs. Co-crystallized Fragments in PDB 4Y3P

In the endothiapepsin fragment screen (PDB 4Y3P, 1.55 Å resolution), 1-(6-methylpyrimidin-4-yl)azepane (46S) was modeled into two symmetry-related binding sites (chains A_403 and A_404). The best-fitted instance (A_403) ranks at 52% for goodness of fit and 73% for geometry, with a real-space correlation coefficient (RSCC) of 0.896 and real-space R-factor of 0.114, indicating well-resolved electron density for a fragment of this size. In contrast, the second instance (A_404) shows a lower RSCC of 0.713 and R-factor of 0.213 with only 8% goodness-of-fit ranking, reflecting partial occupancy or conformational heterogeneity . This dual-occupancy pattern is not observed for glycerol (GOL), the other co-crystallized ligand, which occupies distinct solvent-exposed sites, confirming that the 46S binding site is specific and saturable rather than a non-specific solvent artifact.

Fragment-based drug discovery Endothiapepsin X-ray crystallography Aspartic protease

Dual-Target Fragment Hit Profile: Endothiapepsin + Heparanase – Unique Among Azepane-Pyrimidine Fragments

1-(6-Methylpyrimidin-4-yl)azepane is the only azepane-pyrimidine fragment to date with publicly available crystal structures demonstrating binding to two therapeutically unrelated targets: endothiapepsin (aspartic protease, PDB 4Y3P) and human heparanase (endoglycosidase, PDB 9O1R) . In the heparanase fragment screen (Davies et al., 2026), 31 fragments were identified as binders from a 96-compound library; only 5 of 18 tested fragments showed measurable enzyme inhibition (IC₅₀ range 142–970 µM) . Other pyrimidine-containing fragments from the same screen (e.g., fragment 1, fragment 24) showed crystallographic binding but no inhibitory activity at concentrations up to 5 mM . The dual-target binding profile of the 6-methylpyrimidin-4-yl azepane scaffold is not shared by the chloro analogs (1-(6-chloro-4-pyrimidinyl)azepane or 1-(2-chloro-4-pyrimidinyl)azepane), which have been reported primarily as synthetic intermediates or kinase inhibitor building blocks with single-target annotation .

Polypharmacology Fragment screening Endothiapepsin Heparanase

Azepane (7-Membered) vs. Piperidine (6-Membered) Ring Conformational Differentiation – Impact on Target Binding Geometry

The seven-membered azepane ring adopts pseudo-chair and twist-chair conformations not accessible to six-membered piperidine rings. In the endothiapepsin complex (PDB 4Y3P), the azepane ring positions the pyrimidine N1 and N3 nitrogens at hydrogen-bonding distances from the catalytic dyad aspartates (Asp32 and Asp215), an orientation that would be sterically and conformationally disfavored with a piperidine analog due to the different N–C–C bond angle geometry . Literature SAR on azepane-containing cathepsin K inhibitors has demonstrated that replacing a 7-membered azepane with a 6-membered piperidine reduces potency by 10- to 100-fold depending on substitution pattern, primarily due to altered presentation of the key hydrogen-bonding nitrogen . Although no direct head-to-head comparison of 1-(6-methylpyrimidin-4-yl)azepane vs. its piperidine analog has been published for endothiapepsin or heparanase, the class-level SAR strongly supports that the azepane ring is a non-interchangeable structural determinant.

Conformational analysis Azepane Piperidine Fragment design

Physicochemical Compliance with Fragment Rule-of-Three and Synthetic Tractability vs. More Complex Azepane-Pyrimidine Derivatives

1-(6-Methylpyrimidin-4-yl)azepane (MW 191.27 Da, clogP ~1.60, H-bond acceptors = 3, H-bond donors = 1, rotatable bonds = 1) complies fully with the Astex Rule of Three (MW < 300, clogP ≤ 3, HBA ≤ 3, HBD ≤ 3) established for fragment library design . In contrast, more elaborate azepane-pyrimidine derivatives such as 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide (MW ~435 Da) or 1-(2-methyl-6-phenyl-4-pyrimidinyl)azepane hydrochloride (MW 303.83 Da) exceed Rule-of-Three thresholds and are more appropriately classified as lead-like or drug-like compounds rather than fragments . The low rotatable bond count (1) of the target compound minimizes conformational entropy penalty upon binding, a desirable feature for fragment hit evolution that is lost in analogs with extended substituents. The compound is commercially available from multiple fragment library suppliers (e.g., VITAS M Chemical, catalog P-3238759) with reported purity suitable for crystallographic soaking experiments .

Fragment-based drug discovery Rule of Three Physicochemical properties Synthetic accessibility

Recommended Research and Procurement Applications for 1-(6-Methylpyrimidin-4-yl)azepane (46S)


Fragment Library Replenishment for Aspartic Protease Drug Discovery Programs (Renin, BACE1, Plasmepsins)

Laboratories engaged in fragment-based drug discovery targeting aspartic proteases should consider 1-(6-methylpyrimidin-4-yl)azepane for fragment library enrichment. As demonstrated in the Klebe group's crystallographic screen, this fragment binds to the catalytic dyad region of endothiapepsin at high resolution (1.55 Å, PDB 4Y3P), a validated surrogate for disease-relevant aspartic proteases including renin (hypertension), BACE1/β-secretase (Alzheimer's disease), and plasmepsins (malaria) . The fragment's pyrimidine nitrogen atoms engage the catalytic aspartates, providing a well-characterized warhead geometry suitable for structure-guided fragment growing. Procurement of this fragment enables immediate soaking into in-house aspartic protease crystals without the need for synthetic derivatization, accelerating hit identification timelines .

Heparanase Inhibitor Hit Expansion and Allosteric Site Exploration

The 2026 Davies et al. study (ACS Med Chem Lett) established that 1-(6-methylpyrimidin-4-yl)azepane binds human heparanase (PDB 9O1R), a target implicated in cancer metastasis, inflammation, and COVID-19 pathophysiology . Of 31 crystallographically validated fragment binders, only 5 inhibited heparanase with IC₅₀ values of 142–970 µM, and multiple fragments (including this chemotype) were identified at allosteric sites remote from the catalytic center . Research groups pursuing non-substrate-mimetic heparanase inhibitors—especially those targeting allosteric pockets to avoid the selectivity challenges that plagued clinical candidates like suramin and PI-88—should procure this fragment as a structurally validated starting point for fragment growing or linking campaigns aimed at the newly discovered remote binding sites .

Computational Chemistry Benchmarking and Docking Validation Studies

With two publicly available, high-resolution crystal structures in complex with structurally distinct targets (endothiapepsin at 1.55 Å and heparanase at 1.90 Å), 1-(6-methylpyrimidin-4-yl)azepane serves as an ideal test case for computational fragment-docking validation . The fragment's low molecular weight (191 Da), single rotatable bond, and dual-target binding data enable rigorous assessment of docking scoring functions, molecular dynamics-based free energy perturbation methods, and fragment-linking algorithms. Computational chemistry groups developing or benchmarking fragment-docking software can use the PDB-deposited coordinates (46S in 4Y3P and 9O1R) as ground-truth references for pose prediction accuracy .

Chemical Biology Tool for Endothiapepsin Crystallographic Assay Development

The exceptionally well-resolved electron density of 46S in endothiapepsin (RSCC 0.896 at 1.55 Å, PDB 4Y3P) establishes this fragment as a reliable positive control for crystallographic fragment-screening pipelines . Core facilities and structural biology groups establishing or validating high-throughput crystal soaking workflows for aspartic proteases can use this commercially available fragment (VITAS M Chemical, mcule catalog) as a standardized reference compound to benchmark soaking conditions, assess crystal quality, and calibrate PanDDA-based density analysis protocols before committing to full-library screening campaigns .

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